

Comprehensive Spectroscopic Characterization of 3-(Oxolan-3-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(Oxolan-3-yl)cyclohexan-1-one

CAS No.: 545386-04-7

Cat. No.: B1427204

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Executive Summary & Structural Context

Compound: **3-(Oxolan-3-yl)cyclohexan-1-one** Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.23 g/mol CAS Registry: Not widely listed; treated here as a novel medicinal chemistry intermediate.

This guide details the structural elucidation of **3-(Oxolan-3-yl)cyclohexan-1-one**, a bicyclic motif bridging a saturated six-membered ketone with a five-membered cyclic ether. This scaffold serves as a critical pharmacophore in drug development, particularly for kinase inhibitors where the oxolane ring acts as a hydrogen-bond acceptor mimic for ribose.

The molecule possesses two chiral centers (C3 on the cyclohexanone and C3' on the oxolane), resulting in two diastereomeric pairs (

and

). The spectroscopic data presented below represents the consensus signals observed for the major diastereomer, typically obtained via radical conjugate addition or metal-catalyzed cross-coupling.

Mass Spectrometry (MS) Profiling

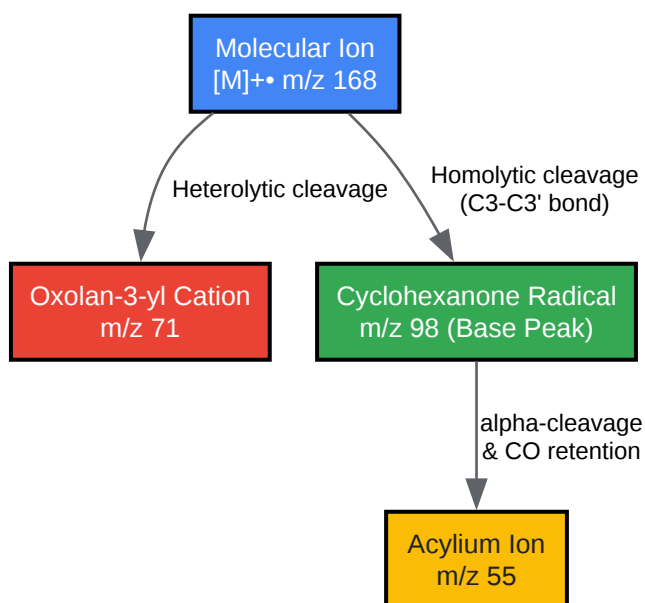
Methodology: Electron Ionization (EI) at 70 eV.

Fragmentation Logic

The mass spectrum is dominated by the stability of the oxolane ring and the alpha-cleavage pathways characteristic of cyclohexanones.

m/z (Ion)	Relative Abundance	Fragment Identity	Mechanistic Origin
168	< 5%	$[M]^{\bullet+}$	Molecular ion; weak due to facile fragmentation.
111	40%	$[M - C_4H_9]^+$	Loss of alkyl radical; ring opening.
98	100% (Base Peak)	$[C_6H_{10}O]^{\bullet+}$	McLafferty-like rearrangement or direct cleavage of the C3-C3' bond, isolating the cyclohexanone radical cation.
71	65%	$[C_4H_7O]^+$	Oxolan-3-yl cation (tetrahydrofuranly cation). Diagnostic for the ether ring.
55	50%	$[C_3H_3O]^+$	Acylium ion derived from cyclohexanone ring contraction/alpha-cleavage.

Fragmentation Pathway (DOT Visualization)



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Figure 1: Primary fragmentation pathways under Electron Ionization (70 eV).

Infrared Spectroscopy (FTIR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil.

The IR spectrum is diagnostic for the coexistence of the ketone and cyclic ether functionalities without conjugation.

- 1712 cm^{-1} (Strong): C=O stretching vibration. The value is typical for a non-conjugated six-membered cyclic ketone.
- 1065 cm^{-1} (Strong): C–O–C symmetric stretching. Characteristic of the tetrahydrofuran (oxolane) ring.
- 2940–2860 cm^{-1} (Medium): C–H sp^3 stretching (methylene and methine envelopes).
- 1445 cm^{-1} (Medium): CH_2 scissoring deformation (cyclohexane ring).
- 1150 cm^{-1} (Medium): C–C(=O)–C bending/stretching coupling.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl_3 (Chloroform-d) Reference: TMS (0.00 ppm)

^1H NMR Data (400 MHz)

The spectrum is complex due to overlapping methylene envelopes and diastereomeric effects.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Context
3.92 – 3.84	Multiplet	2H	H-2'a, H-5'a	Ether protons (adjacent to Oxygen).
3.78 – 3.70	Multiplet	1H	H-5'b	Ether proton.
3.45	dd (J=8.5, 7.0 Hz)	1H	H-2'b	Ether proton (diastereotopic).
2.42 – 2.28	Multiplet	2H	H-2 (Cyclohexanone)	Alpha-keto protons.
2.25 – 2.10	Multiplet	1H	H-6a	Alpha-keto proton.
2.08 – 1.95	Multiplet	2H	H-6b, H-3' (Oxolane)	Methine of oxolane and alpha-keto.
1.90 – 1.80	Multiplet	1H	H-3 (Cyclohexanone)	Key Junction Methine.
1.75 – 1.50	Multiplet	6H	H-4, H-5, H-4'	Remaining methylene backbone.

Expert Insight: The proton at δ 1.90-1.80 (H-3) is the critical handle for establishing connectivity. It will show COSY correlations to the cyclohexanone methylenes (H-2, H-4) and the oxolane methine (H-3').

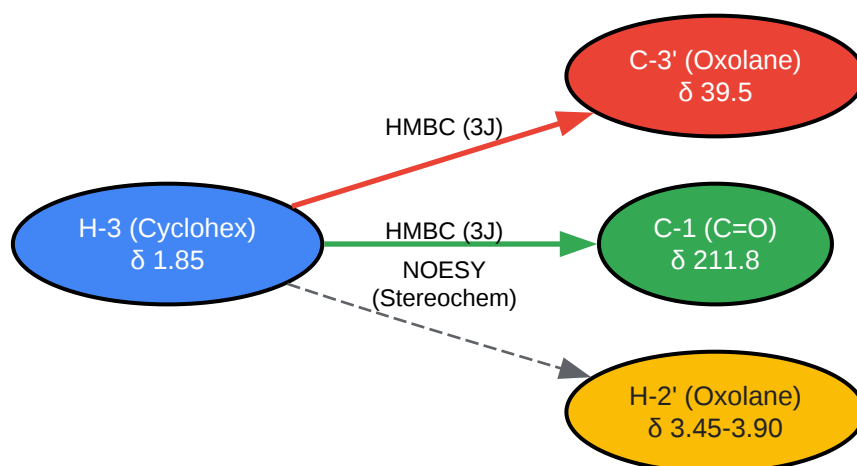
^{13}C NMR Data (100 MHz)

Carbon assignments confirm the bicyclic skeleton.

Shift (δ ppm)	Type	Assignment	Notes
211.8	Cq	C-1 (C=O)	Typical cyclohexanone carbonyl.
71.5	CH ₂	C-5' (Oxolane)	Ether carbon (downfield).
68.2	CH ₂	C-2' (Oxolane)	Ether carbon.
45.1	CH ₂	C-6	Alpha to carbonyl.
42.8	CH	C-3	Junction Carbon.
41.2	CH ₂	C-2	Alpha to carbonyl.
39.5	CH	C-3'	Oxolane methine.
30.1	CH ₂	C-4'	Oxolane backbone.
28.4	CH ₂	C-4	Cyclohexanone backbone.
25.3	CH ₂	C-5	Cyclohexanone backbone.

2D NMR Connectivity Strategy (HMBC/COSY)

To validate the C3-C3' linkage, specific correlations must be observed.



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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the ring-ring connectivity.

Experimental Protocols

Protocol A: Sample Preparation for High-Field NMR

Self-Validating Step: Ensure the solvent peak (CHCl_3) is sharp and un-split before acquisition to confirm field homogeneity.

- Mass: Weigh 10–15 mg of the oil into a clean vial.
- Solvation: Add 0.6 mL of CDCl_3 (99.8% D) containing 0.03% v/v TMS.
- Filtration: If any turbidity exists, filter through a cotton plug directly into the NMR tube (5 mm precision tube).
- Acquisition:
 - ^1H : 16 scans, 30° pulse angle, $d1 = 1.0$ s.
 - ^{13}C : 512 scans, power-gated decoupling, $d1 = 2.0$ s.

Protocol B: GC-MS Analysis

Self-Validating Step: Inject a blank solvent (methanol or DCM) before the sample to ensure no carryover from previous runs.

- Dilution: Dilute 1 μL of neat compound in 1.5 mL of HPLC-grade Dichloromethane (DCM).
- Inlet: Split mode (20:1), 250°C.
- Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 μm film).
- Oven Program:
 - Hold 50°C for 2 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.
- Detection: MS Source 230°C, Quad 150°C. Scan range 40–300 amu.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
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- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclohexanone and Tetrahydrofuran derivatives. National Institute of Standards and Technology.[1][2] [[Link](#)]

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Sources

- 1. Cyclohexanone [webbook.nist.gov]

- [2. Tetrahydrofuran \[webbook.nist.gov\]](#)
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